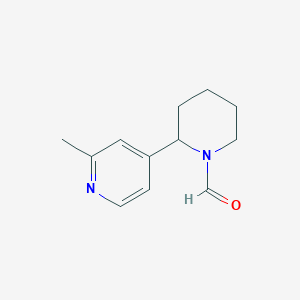

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde

Description

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a 2-methylpyridin-4-yl moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol.

The carbaldehyde group may arise from oxidation of a hydroxymethyl precursor or via formylation reactions. Spectroscopic characterization would include a strong C=O stretch in IR (~1700 cm⁻¹) and a distinctive aldehyde proton signal in ¹H NMR (~9–10 ppm) .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-(2-methylpyridin-4-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-8-11(5-6-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |

InChI Key |

WNRZJQXXIJWCAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Substitution with 2-Methylpyridin-4-yl Group: The piperidine ring is then substituted with a 2-methylpyridin-4-yl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the formyl group can yield the corresponding alcohol.

Substitution: The piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- The target compound’s carbaldehyde group distinguishes it from amino- or chloro-substituted analogs in and fused heterocycles in .

Physicochemical Properties

Comparative data for melting points, solubility, and spectral features:

Key Observations :

Theoretical Advantages of Target Compound :

- Enhanced cell permeability due to lower molecular weight.

- Tunable reactivity via aldehyde modification (e.g., hydrazone formation for prodrug strategies) .

Biological Activity

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 2-methylpyridine moiety and an aldehyde functional group. This configuration is significant for its interaction with biological targets.

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit antiplatelet properties. These compounds act as reversible and selective antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. The inhibition of this receptor can potentially reduce the risk of thrombotic events such as myocardial infarction .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of piperidine derivatives, including this compound. These derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against viruses like herpes simplex virus (HSV). In vitro studies have demonstrated that similar piperidine derivatives can inhibit viral replication effectively, although specific data on this compound is limited .

Study on Antiplatelet Mechanism

A study published in a pharmacological journal explored the mechanisms by which piperidine derivatives inhibit platelet aggregation. It was found that these compounds could interfere with ADP-mediated signaling pathways, leading to decreased platelet activation. This study highlights the therapeutic potential of such compounds in managing cardiovascular diseases .

Antimicrobial Testing

In an extensive screening of various piperidine derivatives, including this compound, researchers assessed their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant antimicrobial properties, with some derivatives showing complete bacterial death within a specified time frame .

Data Tables

Table 1: Biological Activity Summary of Piperidine Derivatives

| Compound Name | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antiplatelet | N/A | Platelets |

| Compound A (similar structure) | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B (related derivative) | Antiviral | N/A | HSV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.